molecular formula C4H10O2 B1301861 (R)-(-)-1-Methoxy-2-propanol CAS No. 4984-22-9

(R)-(-)-1-Methoxy-2-propanol

Cat. No. B1301861
Key on ui cas rn: 4984-22-9
M. Wt: 90.12 g/mol
InChI Key: ARXJGSRGQADJSQ-SCSAIBSYSA-N
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Patent
US05731125

Procedure details

In 80 g of propylene glycol monomethyl ether was dissolved 88 g of p-t-butoxystyrene, and then, 2 g of azobisisobutyronitrile was added to the solution, after which they were subjected to polymerization for 10 hours under a nitrogen atmosphere while the reaction temperature was kept at 80° C. After the polymerization, an aqueous sulfuric acid solution was added to the reaction mixture and the resulting mixture was subjected to hydrolysis at 80° C. for 8 hours. Subsequently, ethyl acetate was added to the reaction mixture and the resulting mixture was washed with water, after which the solvent was replaced by acetone. The resulting resin solution was dropped into a large amount of water to coagulate a resin. The resin was recovered and dried in a vacuum drier kept at 50° C. overnight to obtain 48 g of a white fine powder of poly(p-hydroxystyrene).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
88 g
Type
reactant
Reaction Step Four
Quantity
80 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1)(C)(C)C.N(C(C)(C)C#N)=NC(C)(C)C#N.S(=O)(=O)(O)O.C(OCC)(=O)C>COCC(O)C>[CH:11]#[C:10][C:9]1[CH:12]=[CH:13][C:6]([OH:5])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
88 g
Type
reactant
Smiles
C(C)(C)(C)OC1=CC=C(C=C)C=C1
Name
Quantity
80 g
Type
solvent
Smiles
COCC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which they were subjected to polymerization for 10 hours under a nitrogen atmosphere while the reaction temperature
Duration
10 h
CUSTOM
Type
CUSTOM
Details
was kept at 80° C
CUSTOM
Type
CUSTOM
Details
After the polymerization
CUSTOM
Type
CUSTOM
Details
the resulting mixture was subjected to hydrolysis at 80° C. for 8 hours
Duration
8 h
WASH
Type
WASH
Details
the resulting mixture was washed with water
ADDITION
Type
ADDITION
Details
The resulting resin solution was dropped into a large amount of water
CUSTOM
Type
CUSTOM
Details
The resin was recovered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum drier

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C#CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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